Product packaging for 1,1,1-Tris(4-cyanatophenyl)ethane(Cat. No.:CAS No. 113151-22-7)

1,1,1-Tris(4-cyanatophenyl)ethane

Cat. No.: B2857863
CAS No.: 113151-22-7
M. Wt: 381.391
InChI Key: AWWJTNMLTCVUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1,1-Tris(4-cyanatophenyl)ethane ( 113151-22-7) is a high-purity, trifunctional aromatic cyanate ester with the molecular formula C₂₃H₁₅N₃O₃ and a molecular weight of 381.38 g/mol . This compound serves as a critical building block and crosslinking agent in polymer chemistry and materials science research. Its molecular structure features an ethane core symmetrically substituted with three cyanato-functionalized phenyl rings, providing multiple reactive sites for polymerization . The primary research value of this compound lies in its application as a crosslinker and monomer for synthesizing high-performance polymers like polycyanurates, epoxies, and polyaryl esters . The tri-functional nature of the molecule enables the formation of highly crosslinked, three-dimensional polymer networks, which are investigated for their enhanced thermal stability, superior mechanical strength, and improved chemical resistance . These properties make it particularly valuable for developing advanced materials, including adhesives, coatings, and matrices for electronic components . Furthermore, this compound is a precursor in the synthesis of porous organic polymers (POPs), such as covalent triazine frameworks (CTFs) and hypercrosslinked polymers (HCPs) . These emerging materials are explored for applications in gas capture and separation, energy storage, chemical sensing, and photocatalysis due to their high specific surface areas, tunable porosities, and exceptional chemical stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It requires cold-chain transportation to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H15N3O3 B2857863 1,1,1-Tris(4-cyanatophenyl)ethane CAS No. 113151-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[1,1-bis(4-cyanatophenyl)ethyl]phenyl] cyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3/c1-23(17-2-8-20(9-3-17)27-14-24,18-4-10-21(11-5-18)28-15-25)19-6-12-22(13-7-19)29-16-26/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWJTNMLTCVUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC#N)(C2=CC=C(C=C2)OC#N)C3=CC=C(C=C3)OC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Monomer Design for 1,1,1 Tris 4 Cyanatophenyl Ethane

Established Synthetic Pathways for Aryl Cyanate (B1221674) Ester Monomers

The synthesis of aryl cyanate ester monomers, including 1,1,1-Tris(4-cyanatophenyl)ethane, is predominantly achieved through well-established chemical reactions. These methods are designed to efficiently introduce the reactive cyanate (-OCN) group onto an aromatic backbone.

Examination of Precursor Chemical Synthesis

The primary precursor for this compound is its phenolic antecedent, 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE). The synthesis of this crucial intermediate can be accomplished through several routes. One common method involves the acid-catalyzed condensation reaction of a phenol (B47542) with a ketone or related compound.

Specifically, THPE is prepared by reacting phenol with 2,4-pentanedione in the presence of sulfuric acid and a mercapto sulfonic acid promoter, such as 3-mercaptopropanesulfonic acid. google.com The reaction temperature is typically maintained between 30°C and 55°C. google.com An alternative pathway involves the reaction of 4'-Hydroxyacetophenone with phenol, using zinc chloride and concentrated hydrochloric acid as catalysts. chemicalbook.com This reaction is typically stirred for several hours at around 60°C. chemicalbook.com

Following the initial reaction, the crude THPE product requires purification. A common procedure involves dissolving the crude product in methanol, followed by precipitation with water to yield a purer, often pale yellow, product. chemicalbook.com Further purification can be achieved by redissolving the product in methanol, treating it with activated carbon for decolorization, and adding a mixture of sodium borohydride (B1222165) and sodium sulfite (B76179) to precipitate a high-purity, light-yellow powder. chemicalbook.com

Reaction Mechanisms in Cyanate Ester Formation

The conversion of the phenolic precursor to the final cyanate ester monomer is typically achieved through a cyanatation reaction. The most prevalent method involves reacting the hydroxyl groups of the phenol with a cyanogen (B1215507) halide, most commonly cyanogen bromide (CNBr), in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N). researchgate.netdoi.org The reaction is usually conducted in a solvent such as acetone (B3395972) or tetrahydrofuran (B95107) at low temperatures, for instance, -15°C. doi.orggoogle.com

The mechanism proceeds via the deprotonation of the phenolic hydroxyl group by the triethylamine to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon atom of the cyanogen bromide, displacing the bromide ion and forming the aryl cyanate ester product. The triethylamine hydrobromide salt precipitates from the reaction mixture and can be removed by filtration.

The fundamental polymerization reaction for cyanate esters is a cyclotrimerization of three cyanate (-OCN) groups to form a highly stable six-membered triazine ring. doi.orgwikipedia.orgacs.org This process can be initiated thermally at elevated temperatures or catalytically at lower temperatures. wikipedia.org When catalyzed by residual phenols, the reaction is believed to proceed through the formation of an imidocarbonate intermediate. researchgate.net This intermediate is formed by the addition of a phenol to a cyanate group, which then reacts successively with two more cyanate ester molecules before cyclizing to yield the triazine ring. researchgate.net

Specific Synthetic Routes for this compound Monomer

The synthesis of this compound directly follows the general pathway described above, starting from its purified phenolic precursor, 1,1,1-Tris(4-hydroxyphenyl)ethane. google.com The trifunctional nature of the precursor means that all three hydroxyl groups are converted to cyanate groups in the cyanatation step.

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is critical for maximizing yield and purity. Key variables in the synthesis of cyanate esters include temperature, reaction time, and stoichiometry of reactants.

For the cyanatation reaction, maintaining a low temperature is crucial to minimize side reactions. doi.org The gradual, dropwise addition of the base to the solution of the phenol and cyanogen halide helps to control the reaction exotherm. doi.org Reaction times can range from a few hours to over ten hours, depending on the specific reactants and conditions. googleapis.com For instance, a typical synthesis might involve stirring the reaction mixture for 4 hours after the complete addition of triethylamine. doi.org

Post-reaction work-up is also vital for obtaining a high-purity monomer. This typically involves filtering off the triethylamine hydrobromide salt, followed by washing the organic solution with dilute acid and then water to remove any remaining impurities. google.com The final product is often obtained after solvent evaporation and may be further purified by recrystallization. chemicalbook.com The table below summarizes typical parameters for cyanate ester synthesis.

ParameterTypical Value/ConditionPurposeReference
Solvent Acetone, TetrahydrofuranDissolves reactants doi.org, google.com
Cyanating Agent Cyanogen Bromide (CNBr)Source of the cyanate group researchgate.net, doi.org
Base Triethylamine (Et₃N)Acid scavenger researchgate.net, doi.org
Temperature -15°C to -10°CMinimize side reactions doi.org, google.com
Reaction Time 2 - 15 hoursEnsure complete reaction doi.org, googleapis.com
Purification Washing with dilute acid and water, RecrystallizationRemove byproducts and unreacted materials chemicalbook.com, google.com

Advancements in Sustainable and Environmentally Benign Monomer Synthesis

The chemical industry's shift towards green chemistry has spurred research into more sustainable methods for monomer synthesis. For cyanate esters, this involves exploring renewable feedstocks and developing more environmentally friendly reaction processes.

Researchers have successfully synthesized high-performance cyanate esters from a variety of renewable phenols derived from plant sources and waste biomass, such as vanillin, creosol, resveratrol, and eugenol. dtic.milacs.orgresearchgate.net These bio-based monomers can exhibit thermal and mechanical properties comparable or even superior to their petroleum-derived counterparts. acs.orgrsc.org For example, cyanate esters derived from creosol, a compound obtainable from lignin, have shown high glass transition temperatures and thermal stability. acs.org

In addition to renewable starting materials, new synthetic methodologies are being developed to reduce environmental impact. These include solid-state polymerization methods that proceed at room temperature without the need for solvents, thereby saving energy and reducing waste. dakenchem.com Such advancements are crucial for mitigating the environmental concerns associated with traditional synthetic methods that often use toxic reagents like cyanogen halides. rsc.org

Design Principles Governing the Molecular Architecture of High-Performance Cyanate Ester Monomers

The molecular architecture of a cyanate ester monomer is a key determinant of the final properties of the cured thermoset resin. The design principles focus on tailoring the monomer structure to achieve a desired balance of processability, thermal stability, mechanical toughness, and low moisture absorption. mdpi.comcore.ac.uk

The structure of the group connecting the aromatic rings significantly influences the resin's properties. Introducing flexible linkages can enhance toughness, while more rigid structures tend to increase the glass transition temperature (Tg). wikipedia.orgdtic.mil For this compound, the central sp³-hybridized carbon atom provides a three-dimensional, cross-linking structure, contributing to a high Tg and thermal stability in the resulting polycyanurate network. researchgate.net

Substituents on the aromatic rings also play a critical role. For example, the incorporation of bulky groups can increase the free volume in the cured network, which can affect properties like moisture uptake. polymerinnovationblog.com The strategic substitution of atoms within the monomer's core structure has also been explored. For instance, replacing the central quaternary carbon in a bisphenol A-type cyanate ester with a silicon atom was found to lower the monomer's melting point by increasing the entropy and decreasing the enthalpy of melting, thereby improving its processability without compromising performance. acs.orgdtic.mil However, a similar substitution in this compound resulted in no significant change in melting point, highlighting the nuanced effects of molecular structure on bulk properties. acs.org These structure-property relationships provide a rational basis for the design of new cyanate ester monomers with optimized performance characteristics for demanding applications in aerospace and electronics. acs.orgdtic.mil

The table below outlines the impact of molecular design on key properties.

Molecular FeatureImpact on PropertyRationaleReference
Rigid Backbone Increases Glass Transition Temperature (Tg)Restricts segmental motion in the cured network. wikipedia.org, dtic.mil
Flexible Linkages Increases ToughnessAllows for more deformation before failure. wikipedia.org
Silicon Substitution Can Lower Melting PointAlters crystal packing and increases entropy of melting. dtic.mil, acs.org
Alkyl Substituents Can Lower Tg and Water UptakeIncreases free volume and hydrophobicity. dtic.mil, polymerinnovationblog.com
Higher Crosslink Density Increases Tg and BrittlenessForms a more tightly constrained network. dtic.mil

Polymerization Kinetics and Curing Mechanisms of 1,1,1 Tris 4 Cyanatophenyl Ethane Resin

Fundamental Cyclotrimerization Reaction of Cyanate (B1221674) Ester Groups to Triazine Rings

The primary curing reaction for 1,1,1-Tris(4-cyanatophenyl)ethane, like all cyanate ester resins, is the polycyclotrimerization of its cyanate (-O-C≡N) functional groups. mgc.co.jpmdpi.com This process involves the formation of exceptionally stable, six-membered aromatic triazine rings, which serve as the cross-linking points in the three-dimensional polymer network. mgc.co.jpmdpi.comnist.gov The resulting polycyanurate network is known for its outstanding thermal stability, high glass transition temperature (Tg), and excellent dielectric properties. mgc.co.jpmdpi.com The reaction can be initiated thermally at elevated temperatures or catalyzed to proceed at lower temperatures. mdpi.comresearchgate.net

Mechanistic Pathways of Triazine Formation (e.g., Imidocarbonate Intermediates)

The generally accepted mechanism for the cyclotrimerization of cyanate esters proceeds through the formation of intermediate species, most notably imidocarbonates. researchgate.netresearchgate.net This pathway is initiated by the reaction of a cyanate ester group with a nucleophilic species, commonly a hydroxyl group from a residual phenol (B47542) impurity present in the resin. researchgate.netmdpi.com

The process can be described in the following key steps:

Imidocarbonate Formation: A phenol molecule (Ar-OH) adds to a cyanate ester group (Ar'-OCN) to form an imidocarbonate intermediate. mdpi.comresearchgate.netcircuitinsight.com This initial reaction is considered a crucial step in the catalytic cycle. mdpi.com

Chain Growth: The newly formed imidocarbonate then reacts with a second cyanate ester monomer. researchgate.netresearchgate.net

Cyclization: A third cyanate ester monomer is subsequently added, leading to the formation of an unstable cyclic intermediate that rapidly rearranges to form the stable 1,3,5-triazine (B166579) ring and regenerates the phenol catalyst. researchgate.netresearchgate.net

Chromatographic and spectroscopic analyses have confirmed the presence of imidocarbonates as transient intermediates during the polymerization process. researchgate.netcircuitinsight.comgoogle.com

Autocatalytic and Phenol-Catalyzed Processes

The polymerization kinetics of cyanate esters are often complex, exhibiting both catalyzed and autocatalytic behaviors. researchgate.netconicet.gov.ar

Phenol-Catalyzed Process: As described above, phenols, which are often present as impurities from the monomer synthesis, act as effective catalysts by facilitating the formation of imidocarbonate intermediates. researchgate.netconicet.gov.ar The reaction rate is dependent on the concentration and acidity of these phenolic species. researchgate.net The addition of external catalysts, such as certain metal acetylacetonates (B15086760) or additional phenols, can significantly decrease the curing temperature and accelerate the reaction. mdpi.commdpi.com

Autocatalytic Process: The polymerization can also be autocatalyzed, where a product of the reaction accelerates the process. nih.gov It has been proposed that the formed triazine rings or the intermediate complexes can themselves have a catalytic effect on the cyclotrimerization. researchgate.netnih.gov This leads to a characteristic sigmoidal shape in isothermal conversion-time curves, where the reaction rate is initially slow, accelerates as the catalytic species are formed, and then slows down as the reactant concentration decreases. researchgate.net The Kamal model is a kinetic model often used to describe systems that exhibit both nth-order and autocatalytic reaction pathways simultaneously. nih.govmdpi.comzenodo.org

Kinetic Analysis of this compound Polymerization

The trifunctional nature of this compound, also known by the trade name ESR-255, results in the formation of a densely cross-linked network with a high glass transition temperature. dtic.milresearchgate.netacs.org Kinetic analysis provides quantitative data on the rate and extent of its cure reaction.

Differential Scanning Calorimetry (DSC) for Cure Profile and Enthalpy

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the cure profile of thermosetting resins like this compound. By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can determine the exothermic heat of the cyclotrimerization reaction. mdpi.commdpi.com

Non-isothermal DSC scans, where the sample is heated at a constant rate, show a characteristic exothermic peak. The temperature at which this peak occurs is an indicator of the cure rate, while the total area under the peak corresponds to the total enthalpy of polymerization (ΔH). researchgate.net For high-purity cyanate esters like this compound, the cure exotherm typically peaks at over 300°C in the absence of a catalyst. researchgate.net The enthalpy of cure for cyanate esters generally falls within the range of 80–110 kJ per mole of OCN groups. nih.gov Isothermal DSC, where the sample is held at a constant temperature, can be used to measure the extent of reaction over time and to study the kinetic parameters under specific processing conditions. dtic.milresearchgate.net

Comparative DSC Data for Cyanate Ester Monomers
CompoundAbbreviationCure Exotherm Peak (Non-isothermal, uncatalyzed)Enthalpy of CureReference
This compoundESR-255> 300 °C~750 J/g (~99 kJ/eq.) researchgate.net
Novolac-type cyanate esterPT-30> 300 °C~660 J/g researchgate.net
2,2-Bis(4-cyanatophenyl)propaneBADCy~250 °C (peak)Not specified
1,5-bis(4-cyanatophenyl)penta-1,4-diene-3-oneCPDO~193 °C (peak)Not specified grafiati.com

Determination of Activation Energies and Reaction Orders

The kinetic parameters of polymerization, such as the activation energy (Ea) and reaction orders (m and n), can be determined from DSC data using various kinetic models. zenodo.org Activation energy represents the minimum energy required to initiate the curing reaction. A lower activation energy implies a faster reaction rate at a given temperature. researchgate.net

For cyanate esters, the activation energy for auto-catalytic cure typically ranges from 80 to 120 kJ/mol, depending on the purity of the monomer and the specific chemical structure. dtic.milresearchgate.net For instance, a highly purified, flexible tricyanate ester monomer was found to have an activation energy of 110 kJ/mol for auto-catalytic cure. researchgate.net The presence of catalytic impurities tends to lower the activation energy. dtic.mil The reaction orders in the Kamal model relate to the contributions of the catalyzed (n) and autocatalyzed (m) pathways. nih.govzenodo.org Detailed kinetic analysis of this compound and its blends allows for the optimization of cure cycles to achieve desired material properties. researchgate.net

Influence of Confinement on Polymerization Kinetics

When the polymerization of cyanate esters occurs within nanometer-scale confinement, such as in the pores of silica, the reaction kinetics can be significantly altered compared to the bulk material. mdpi.comnih.gov Studies have consistently shown a dramatic acceleration of the polymerization rate under confinement. mdpi.comacs.orgresearchgate.net

This acceleration, which can make the reaction 15 to 30 times faster, is attributed to the active role of the confining surface. mdpi.comnih.gov It is hypothesized that the surface can lead to ordering or layering of the monomer molecules, which increases the local concentration and collision efficiency of the reactive cyanate groups near the pore wall. acs.org Furthermore, hydrophilic surfaces can adsorb residual phenols and immobilize imidocarbonate intermediates, which can also alter the reaction mechanism and lower the effective activation energy. mdpi.comnih.gov This effect highlights the critical role that interfaces can play in the curing of this compound in composite materials where the resin interacts with reinforcing fillers and fibers.

Catalysis in the Curing of this compound Networks

The curing of this compound, a tricyanate ester, proceeds primarily through a cyclotrimerization reaction of the cyanate (-OCN) functional groups to form a highly cross-linked network of triazine rings. While this reaction can occur thermally, the temperatures required are often high. The introduction of catalysts is a standard practice to facilitate the reaction at lower temperatures and with greater control.

Role of Transition Metal Complexes and Other Catalytic Systems

The cyclotrimerization of cyanate esters is effectively catalyzed by organometallic compounds, particularly transition metal complexes. googleapis.comgoogle.com These catalysts play a crucial role in the formation of the thermoset network. Metal salts of organic acids are commonly employed, with effective metals including copper, zinc, cobalt, nickel, tin, iron, and lead. googleapis.com A specific example includes the use of zinc(II) acetylacetonate (B107027) hydrate (B1144303) as a catalyst. google.com

Organometallic catalysts offer advantages such as enhanced solubility within the resin system and latency, which allows for better processing control before the onset of curing. googleapis.com Their use can eliminate the need for solvents, enabling formulations with 100% solids content. googleapis.com

In addition to transition metal complexes, the curing process can be promoted by nucleophilic co-catalysts. These often include compounds like alkylphenols or imidazoles, which work in conjunction with the primary metal catalyst to accelerate the polymerization. googleapis.com The choice of catalyst system is critical as it influences not only the reaction rate but also the final properties of the cured material. googleapis.com

Impact of Catalysts on Cure Temperature and Network Formation

The primary and most significant impact of using catalysts in the curing of this compound and related cyanate ester resins is the substantial reduction in the cure temperature. For instance, uncatalyzed cyanate ester systems exhibit characteristic curing exotherms at significantly higher temperatures compared to their catalyzed counterparts. Differential scanning calorimetry (DSC) studies on a related dicyanate ester showed that the peak curing temperature was reduced from approximately 193°C (466 K) to around 132°C (405 K) with the addition of a metal catalyst. This allows for more energy-efficient and faster processing cycles. googleapis.com

Beyond lowering the activation energy barrier, catalysts also influence the degree of cure and the resulting network structure. The presence of a catalyst can lead to a more complete reaction, thereby increasing the extent of network formation. researchgate.net This enhanced cross-linking density directly translates to improved thermomechanical properties, such as a higher glass transition temperature (Tg) in the final cured product. The careful selection of a catalyst and its concentration allows for the tailoring of the network structure to achieve desired performance characteristics in the final thermoset material. googleapis.com

Table 1: Effect of Catalysis on Cyanate Ester Cure Temperature This table is generated based on data for a related cyanate ester compound to illustrate the typical impact of catalysis.

System Peak Cure Temperature (°C) Peak Cure Temperature (K) Reference
Uncatalyzed ~193 ~466
Catalyzed ~132 ~405

In-situ Monitoring of the Curing Process (e.g., Fourier Transform Infrared Spectroscopy - FTIR)

To effectively control the curing process and ensure the desired network properties are achieved, real-time monitoring of the reaction is essential. Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used in-situ technique for this purpose. researchgate.net

By continuously acquiring FTIR spectra during the curing cycle, it is possible to track the chemical changes occurring within the resin. The primary reaction in the curing of this compound is the consumption of the cyanate (-OCN) groups. The progress of the reaction can be quantitatively monitored by observing the decrease in the intensity of the characteristic absorption band of the O-C≡N stretching vibration. researchgate.net

Isothermal FTIR studies allow for the determination of the degree of cyanate conversion over time at various temperatures. researchgate.net This data is crucial for calculating key kinetic parameters, such as the reaction rate constant, which typically follows second-order kinetics in the initial, kinetically controlled stage. researchgate.net The rate of conversion is observed to increase with both higher curing temperatures and the presence of a catalyst. researchgate.net

Other analytical techniques are often used in conjunction with FTIR to gain a comprehensive understanding of the curing process. Differential Scanning Calorimetry (DSC), for example, measures the heat flow associated with the curing reaction, providing information on the heat of cure, the rate of reaction, and the glass transition temperature (Tg) of both the uncured and cured resin. googleapis.comdtic.mil By combining data from both FTIR and DSC, a detailed model of the cure kinetics and network evolution can be constructed.

Table 2: Key Spectroscopic and Thermal Analysis Techniques for Monitoring Cure

Technique Parameter Monitored Information Obtained Reference
Fourier Transform Infrared (FTIR) Spectroscopy Intensity of cyanate (-OCN) absorption band Degree of conversion, reaction kinetics researchgate.net
Differential Scanning Calorimetry (DSC) Heat flow (exothermic reaction) Cure temperature, heat of cure, glass transition temperature (Tg), extent of cure googleapis.comdtic.mil

Characterization of Polycyanurate Networks Derived from 1,1,1 Tris 4 Cyanatophenyl Ethane

Spectroscopic Confirmation of Network Structure (e.g., FTIR, Nuclear Magnetic Resonance - NMR)

Spectroscopic methods are fundamental in verifying the chemical transformations that occur during the curing of 1,1,1-Tris(4-cyanatophenyl)ethane. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide direct evidence of the cyclotrimerization reaction, which is the basis for network formation. researchgate.net

During the thermal curing process, the cyanate (B1221674) ester (-O-C≡N) functional groups of the this compound monomer undergo a cyclotrimerization reaction to form a highly crosslinked network of thermostable triazine rings. FTIR spectroscopy is a powerful tool for monitoring this conversion. The uncured monomer exhibits a strong, sharp absorption band characteristic of the O–C≡N stretching vibration, typically found in the region of 2235–2275 cm⁻¹. As the curing reaction proceeds, the intensity of this peak diminishes, indicating the consumption of the cyanate groups. Concurrently, new absorption bands appear that are characteristic of the newly formed triazine rings, most notably around 1560 cm⁻¹ and 1360 cm⁻¹. researchgate.net The disappearance of the cyanate peak and the emergence of the triazine ring peaks provide clear qualitative confirmation of the polymerization. researchgate.net

Solid-state ¹³C NMR spectroscopy further corroborates the network structure. The spectrum of the monomer shows a distinct resonance for the carbon atom in the cyanate group. Upon polymerization, this signal disappears and is replaced by a new signal at a different chemical shift, which is assigned to the carbon atoms within the aromatic triazine ring. nih.gov This provides unambiguous evidence of the successful cyclotrimerization reaction at the molecular level. researchgate.net

Beyond qualitative confirmation, FTIR spectroscopy can be used for a quantitative assessment of the curing process, often referred to as the degree of conversion. By monitoring the decrease in the absorbance of the cyanate ester peak, one can calculate the percentage of functional groups that have reacted.

The degree of conversion (α) can be determined by the following equation:

α (%) = [1 - (Aₜ / A₀)] × 100

Where A₀ is the initial absorbance of the cyanate peak before curing, and Aₜ is the absorbance of the same peak at a given curing time t. An internal standard peak, one that does not change during the reaction (e.g., a C-H stretching vibration from the aromatic rings), is often used to normalize the cyanate peak intensity, improving the accuracy of the measurement. This analysis allows for the optimization of curing schedules (time and temperature) to ensure that the number of unreacted cyanate groups is minimized and the formation of triazine rings is maximized, leading to a network with optimal properties.

Table 1: Characteristic FTIR Absorption Bands for Monitoring Cure of this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Change During Curing
Cyanate Ester (-O-C≡N)Stretching2235 - 2275Decreases / Disappears
Triazine RingRing Stretching~1560Appears / Increases
Triazine RingRing Stretching~1360Appears / Increases

Thermomechanical and Viscoelastic Analysis of Cured Networks

The utility of the cured polycyanurate network in structural applications is defined by its mechanical and dimensional stability over a wide range of temperatures. Thermomechanical analysis (TMA) and dynamic mechanical analysis (DMA) are essential techniques for characterizing these properties.

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to investigate the viscoelastic properties of polymers. netzsch.comscispace.com It involves applying a small, oscillating (sinusoidal) stress to a sample and measuring the resultant strain. From this, the storage modulus (E'), loss modulus (E''), and tan delta (δ) are determined as a function of temperature.

Storage Modulus (E'): Represents the elastic component of the material and is a measure of its stiffness.

Loss Modulus (E''): Represents the viscous component and is related to the material's ability to dissipate energy as heat.

Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), it is a measure of the material's damping characteristics.

For a cured this compound network, a DMA scan over a temperature range reveals key transitions. At low temperatures, the material is in a rigid, glassy state characterized by a high storage modulus. As the temperature increases, the material goes through the glass transition, a region where it softens and the polymer chains gain mobility. pbipolymer.com This transition is marked by a significant drop in the storage modulus and a distinct peak in the tan delta curve. The temperature at the peak of the tan delta is commonly taken as the glass transition temperature (Tg). researchgate.net Above the Tg, the material enters a rubbery state, where the storage modulus reaches a plateau. The height of this rubbery plateau modulus is directly related to the crosslink density of the network.

Table 2: Typical DMA Data for a Cured Polycyanurate Network
ParameterDescriptionTypical Value Range
Glassy Modulus (E' at T < Tg)Stiffness in the rigid, glassy state.1 - 5 GPa
Glass Transition Temp. (Tg)Temperature at the peak of the tan δ curve.250 - 350 °C
Rubbery Modulus (E' at T > Tg)Stiffness in the rubbery state, related to crosslink density.10 - 100 MPa
Tan δ Peak HeightMagnitude of damping at the glass transition.0.1 - 1.0

Thermomechanical Analysis (TMA) measures the dimensional changes of a material as a function of temperature under a constant, minimal force. eag.comosti.gov This technique is crucial for determining the Coefficient of Thermal Expansion (CTE), a key parameter for assessing the dimensional stability of the cured network, particularly in applications involving temperature cycling or bonding to other materials like metals or ceramics. osti.gov

A TMA curve plots the change in sample dimension (e.g., thickness) against temperature. The slope of this curve represents the CTE. For a polycyanurate network, the TMA curve typically shows two distinct linear regions with different slopes. eag.com Below the glass transition temperature (Tg), in the glassy state, the material exhibits a relatively low and constant CTE. As the material passes through the Tg, there is a sharp increase in the slope, indicating a much higher CTE in the rubbery state. researchgate.net The intersection of the extrapolated lines from the glassy and rubbery regions provides another method for determining the Tg. Low CTE values, especially in the glassy region, are highly desirable for high-performance applications to minimize thermal stresses and prevent mechanical failure.

Table 3: Typical TMA Data for a Cured Polycyanurate Network
ParameterDescriptionTypical Value Range (ppm/°C)
CTE (Glassy Region, α₁)Coefficient of Thermal Expansion below Tg.40 - 70
CTE (Rubbery Region, α₂)Coefficient of Thermal Expansion above Tg.120 - 200
Glass Transition Temp. (Tg)Temperature at the onset of the CTE slope change.250 - 350 °C

Determination of Crosslinking Density in this compound Networks

The crosslinking density is one of the most important structural parameters of a thermoset network, as it directly governs the material's stiffness, thermal stability, and solvent resistance. It is defined as the number of crosslinks per unit volume of the material. Several quantitative methods can be employed to assess this crucial property.

Dynamic Mechanical Analysis (DMA) and Rheology: The theory of rubber elasticity provides a direct link between the mechanical properties of a crosslinked polymer in its rubbery state and its network structure. researchgate.net According to this theory, the storage modulus in the rubbery plateau (E'), measured by DMA well above the Tg, is directly proportional to the crosslink density (ν). researchgate.net The relationship is expressed by the equation:

ν = E' / (3RT)

where R is the ideal gas constant and T is the absolute temperature (in Kelvin) at which E' is measured. A similar relationship exists for the shear storage modulus (G') obtained from rheological measurements. This method provides a rapid and non-destructive way to quantify the crosslink density. researchgate.net

Swelling Experiments: This classical method is based on the principle that a crosslinked polymer will absorb a solvent and swell, but it will not dissolve. The extent of swelling is inversely proportional to the crosslink density; a higher density restricts the expansion of the network chains. semanticscholar.org The crosslink density can be calculated from the equilibrium swelling data using the Flory-Rehner equation. nih.govscielo.br This requires immersing a sample of known mass in a suitable solvent until it reaches swelling equilibrium. The mass of the swollen sample is then measured. The Flory-Rehner theory relates the polymer volume fraction in the swollen gel to the molar mass between crosslinks (Mc), from which the crosslink density can be derived. nih.gov

Table 4: Comparison of Methods for Crosslink Density Determination
MethodPrincipleAdvantagesConsiderations
DMA / RheologyBased on the theory of rubber elasticity, relating the rubbery plateau modulus to crosslink density. researchgate.netRapid, non-destructive, provides information over a temperature range. researchgate.netAssumes an ideal network; physical entanglements can affect the modulus.
SwellingRelates the equilibrium swelling in a solvent to crosslink density via the Flory-Rehner equation. nih.govA well-established, fundamental method.Time-consuming, requires knowledge of the Flory-Huggins polymer-solvent interaction parameter (χ). scielo.br

Analysis of Network Homogeneity and Morphology

The analysis of network homogeneity in thermosetting polymers like those derived from this compound is crucial for understanding the uniformity of the cross-linking and the absence of phase separation or significant variations in cross-link density. Such homogeneity is often probed through techniques that can map mechanical or chemical properties on a micro or nano-scale.

Morphological characterization provides a direct visualization of the polymer's structure. For polycyanurate networks, this analysis can reveal the presence of micro-voids, phase-separated domains (in the case of blends or composites), or other structural features that could act as stress concentrators and detrimentally affect the material's properties. The primary tools for this analysis are scanning electron microscopy (SEM) and transmission electron microscopy (TEM), which offer high-resolution imaging of the material's surface and bulk structure, respectively.

Despite the importance of these characteristics, a detailed search of scientific databases and publications did not yield specific studies presenting SEM or TEM micrographs of a cured homopolymer network of this compound. Research on cyanate esters often involves blends with other resins or the inclusion of fillers to enhance toughness, and the morphological analysis in those cases is focused on the multiphase system rather than the neat resin.

Due to the absence of specific research findings on the morphology and homogeneity of polycyanurate networks from this compound, no data tables with detailed findings can be presented. Further empirical research would be required to generate the data for a thorough analysis in this area.

Modifying this compound Resins for Enhanced Performance

Resins derived from this compound form highly cross-linked polycyanurate networks upon curing, which gives them desirable properties like high thermal stability and excellent dielectric performance. However, their inherent brittleness can be a significant drawback for certain applications. To address this, various modification and functionalization strategies are employed to enhance their toughness and tailor their properties for specific uses. These strategies primarily involve blending this compound with other polymers or creating interpenetrating polymer networks.

Degradation Mechanisms of 1,1,1 Tris 4 Cyanatophenyl Ethane Derived Polycyanurates

Thermal Degradation Behavior

The thermal degradation of TCE polycyanurates is a complex process involving multiple stages and competing reaction pathways. The high thermal stability of these networks is attributed to the highly cross-linked structure formed by the cyclotrimerization of the cyanate (B1221674) ester groups into triazine rings. researchgate.net

Thermogravimetric Analysis (TGA) for Mass Loss and Thermal Stability

Thermogravimetric analysis (TGA) is a fundamental technique used to assess the thermal stability of polymers by measuring the change in mass as a function of temperature. etamu.edutorontech.com For fully cured TCE polycyanurate networks, TGA reveals exceptional thermal stability, with significant mass loss typically commencing at temperatures above 400°C. researchgate.net The decomposition process generally occurs in distinct stages, reflecting different degradation mechanisms. scribd.com

The onset of decomposition for TCE-based polycyanurates is generally reported to be high, often exceeding 400°C. researchgate.net The char yield, which is the percentage of material remaining at high temperatures (e.g., 600°C or higher), is also a critical parameter indicating thermal robustness. Polycyanurates derived from TCE exhibit substantial char yields, which can be over double that of polycyanurates based on bisphenol A dicyanate. researchgate.net

Below is a table summarizing typical TGA data for TCE-derived polycyanurates and related materials.

MaterialDecomposition Onset (°C)Char Yield (%) at 600°CAtmosphere
1,1,1-Tris(4-cyanatophenyl)ethane (TCE) Polycyanurate ~412~66-71Nitrogen
Bisphenol A Dicyanate Polycyanurate ~400~25Nitrogen
1,3,5-Tris[(4-cyanatophenylmethyl)]benzene Polycyanurate >450HighNitrogen

Note: The exact values can vary depending on the specific curing cycle and analytical conditions.

Evolved Gas Analysis (e.g., TGA-IR, GC-MS) of Volatile Decomposition Products

Evolved gas analysis (EGA), often coupled with TGA, provides crucial insights into the chemical nature of the volatile products released during thermal decomposition. eag.commeasurlabs.comunizg.hrmt.com Techniques such as TGA-Infrared Spectroscopy (TGA-IR) and TGA-Gas Chromatography-Mass Spectrometry (TGA-GC-MS) are employed to identify the decomposition byproducts. eag.commeasurlabs.com

During the thermal degradation of TCE polycyanurates, the initial mass loss is associated with the scission of the hydrocarbon backbone. scribd.com At higher temperatures, the more stable triazine rings begin to break down. scribd.com The evolved gases can include a variety of compounds, which helps in elucidating the degradation pathways.

Commonly identified decomposition products include:

Phenolic compounds

Substituted benzenes

Alkenes

Hydrogen

Small molecules such as CO, CO2, H2O, and HCN eag.com

The identification of these products confirms the occurrence of both hydrocarbon chain scission and triazine ring decomposition. scribd.com

Anaerobic Degradation: Hydrocarbon Chain Scission and Triazine Ring Decyclization

Under anaerobic (inert) conditions, the thermal degradation of TCE polycyanurates proceeds through a multi-step mechanism. scribd.com

Initial Stage (approx. 400-450°C): The initial degradation involves the scission and crosslinking of the hydrocarbon backbone with minimal mass loss. scribd.com This stage primarily affects the hydrocarbon linkages within the polymer network.

Second Stage (approx. 500-750°C): As the temperature increases, the highly stable triazine rings begin to decompose, a process known as decyclization. scribd.com This leads to the liberation of low molecular weight volatile compounds and the formation of a primary residue.

Final Stage (>750°C): The primary residue further decomposes, eliminating alkenes and hydrogen, and leaving behind a secondary carbonaceous char that contains residual nitrogen and oxygen. scribd.com

This stepwise degradation highlights the exceptional stability of the triazine ring, which forms the core of the polycyanurate network.

Hydrolytic Degradation of Cured this compound Networks

Hydrolytic degradation refers to the breakdown of the polymer network due to the chemical reaction with water, a process that can be significantly accelerated by elevated temperatures. google.comdtic.mil

Influence of Moisture Absorption and Elevated Temperatures

Polycyanurate networks, including those derived from TCE, are known for their relatively low moisture absorption compared to other thermosetting resins like epoxies. dtic.mil However, absorbed moisture can still have a detrimental effect on their properties, especially at high temperatures. dtic.milresearchgate.net

The primary mechanism of hydrolytic degradation in polycyanurates is the reversion of the cyanurate linkages back to cyanate groups and subsequently to phenol (B47542) groups. dtic.mil This process is catalyzed by heat and the presence of water. The degradation can lead to a decrease in the glass transition temperature (Tg) of the material, which signifies a loss of thermomechanical performance. dtic.milresearchgate.net

Exposure to hot and humid environments can lead to a noticeable drop in the Tg of the cured network. dtic.mil For instance, immersion in hot water can cause a significant reduction in the "wet" glass transition temperature. dtic.milresearchgate.net The extent of this degradation is dependent on the duration of exposure, temperature, and the specific chemical structure of the polycyanurate network. researchgate.net Research has shown that modifying the chemical structure, for example, by introducing methyl groups ortho to the cyanate linkage, can improve hydrolytic stability by sterically hindering the interaction of water with the cyanurate ring. dtic.mil

Below is a table illustrating the effect of hot water immersion on the glass transition temperature of a TCE-like polycyanurate network.

ConditionGlass Transition Temperature (Tg)
Dry ~305°C
After 96h in 85°C water ("Wet") ~225-240°C

Note: These are representative values and can vary based on the specific material and test conditions.

Proposed Mechanisms for Hydrolytic Cleavage of Ether Bonds and Triazine Rings

The degradation of polycyanurates derived from this compound under hydrolytic conditions is a complex process that involves the cleavage of both the ether linkages and the triazine rings. The presence of moisture is a critical factor, particularly at elevated temperatures, initiating a cascade of degradation reactions.

In a thermo-oxidative environment, the degradation is believed to start with the rapid hydrolysis of the ether oxygen bond connecting the phenyl group and the triazine ring. iastate.edu This reaction is prominent in the temperature range of 350–450 °C. iastate.edu The general mechanism for the acid-catalyzed cleavage of ethers involves the protonation of the ether oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack. libretexts.orgwikipedia.org In the context of polycyanurates, water molecules can act as the nucleophile, leading to the scission of the C-O bond. sci-hub.se

Following the initial ether bond cleavage, the breakdown of the triazine ring itself can proceed through both heterolytic and homolytic pathways. researchgate.net Hydrolytic attack on the triazine ring can lead to its opening. For instance, studies on the degradation of cyanuric acid, a related triazine compound, have shown that it can be enzymatically hydrolyzed to biuret (B89757) and subsequently to urea (B33335) and ammonia. nih.gov While the conditions are different, this illustrates the susceptibility of the triazine ring to hydrolytic cleavage. Prolonged exposure to heat and humidity can lead to the reversion of cyanate ester groups to phenols, which results in a decrease in the glass transition temperature of the polymer network. dtic.mil

Analysis of Char Formation and Residue Composition

The thermal degradation of this compound derived polycyanurates, particularly under anaerobic or high-temperature flaming conditions, results in the formation of a significant amount of carbonaceous char. bts.govfaa.gov This char-forming tendency is a key characteristic of polycyanurates and contributes to their fire-resistant properties. bts.gov

The process of char formation begins at temperatures between 400°C and 450°C with hydrocarbon chain scission and cross-linking, which occurs with minimal initial mass loss. bts.govresearchgate.net As the temperature increases to around 450°C, the decyclization of the triazine ring occurs, liberating volatile decomposition products. bts.govresearchgate.net The amount of solid residue, or char, that remains after pyrolysis is directly related to the aromatic content of the polymer. researchgate.net For polycyanurates, this char yield can range from 30% to 60%. faa.gov

Elemental analysis of the char reveals that it is not pure carbon but also contains significant amounts of nitrogen and oxygen from the original polymer structure. bts.gov Approximately two-thirds of the nitrogen and oxygen present in the initial polycyanurate are incorporated into the char. bts.govresearchgate.net The atomic ratio of the elements in the char has been reported to be approximately C/H/O/N = 15/4/2/1. faa.gov The incorporation of these heteroatoms into the char structure is a crucial aspect of the degradation mechanism.

During combustion, this char layer acts as a protective barrier for the underlying material. iastate.edu The structure of the char can be influenced by the crosslink density of the original polymer, with higher crosslink densities leading to higher char yields and more brittle char. iastate.edu The release of pyrolysis gases can create fissures on the surface of the char. iastate.edu

Below is an interactive data table summarizing the key aspects of char formation and residue composition:

ParameterDescriptionValue/ObservationReferences
Char Formation Temperature Temperature range for initial hydrocarbon chain scission and cross-linking.400 - 450 °C bts.govresearchgate.net
Triazine Ring Decyclization Temperature Temperature for the breakdown of the triazine ring.~450 °C bts.govresearchgate.net
Char Yield Percentage of initial polymer mass remaining as solid residue after pyrolysis.30 - 60% faa.gov
Char Composition Elemental makeup of the solid residue.Contains Carbon, Hydrogen, Nitrogen, and Oxygen. bts.govfaa.gov bts.govfaa.gov
Elemental Retention in Char Approximate amount of original nitrogen and oxygen incorporated into the char.~67% bts.govresearchgate.net
Approximate Atomic Ratio in Char The relative number of atoms of each element in the char.C/H/O/N = 15/4/2/1 faa.gov

Advanced Applications of 1,1,1 Tris 4 Cyanatophenyl Ethane Based Materials

Aerospace and Defense Structural Composites

In the aerospace and defense sectors, the drive for lighter, stronger, and more durable materials is relentless. googleapis.com Cyanate (B1221674) ester resins, including those based on 1,1,1-Tris(4-cyanatophenyl)ethane (commercially known as ESR-255), are key components in advanced structural composites. researchgate.netacs.orgdtic.mil These resins serve as the matrix for composites reinforced with fibers like quartz, glass, or carbon, creating materials with an outstanding combination of properties. Applications range from structural supports and optical benches to heat shields and missile radomes. researchgate.netresearchgate.net Unmodified cyanate esters offer significantly greater fracture toughness than many multifunctional epoxies, bridging the performance gap between epoxy resins and bismaleimides. vdoc.pub

A defining feature of polycyanurate networks derived from this compound is their remarkable thermal stability. These materials exhibit high glass transition temperatures (Tg), often exceeding 270°C, and can demonstrate thermal stability at temperatures above 400°C. researchgate.net This resilience to high temperatures makes them ideal for manufacturing components that operate in extreme thermal environments, such as aerospace engine parts and heat shields for re-entry vehicles. researchgate.net Their ability to retain structural integrity and mechanical properties at elevated temperatures is a critical advantage over many conventional polymers, which would degrade or lose their functional shape under similar conditions. guidechem.comgoogle.com

The space environment presents unique challenges for materials, primarily the vacuum, which can cause trapped volatiles, including moisture, to escape from a material in a process known as outgassing. This outgassing can lead to the contamination of sensitive optical and electronic equipment and cause dimensional changes in structural components. esa.int

Cyanate ester-based composites are highly valued for space applications due to their inherently low moisture absorption and minimal outgassing. researchgate.netresearchgate.netresearchgate.netdtic.mil The non-polar, highly aromatic structure and lack of hydroxyl groups in the cured resin contribute to these desirable properties. researchgate.net Materials intended for space use must meet stringent outgassing criteria, typically a Total Mass Loss (TML) of less than 1.0% and a Collected Volatile Condensable Material (CVCM) of less than 0.1%, as determined by standardized tests. esa.int Cyanate ester composites, such as those used for the James Webb Space Telescope's optical telescope element, are chosen specifically for their ability to meet these demanding requirements, ensuring the dimensional stability and precision of high-performance space structures. researchgate.net

Radomes, the protective enclosures for radar antennae, and satellite antennae themselves must be made from materials that are virtually transparent to electromagnetic signals to ensure maximum performance and signal integrity. toraytac.comtoraytac.com This requires materials with a low dielectric constant (Dk) and, crucially, a low dissipation factor, or loss tangent (Df). vdoc.pubazom.com

Cyanate ester composites, particularly when reinforced with quartz fabric, are the materials of choice for high-performance radomes and satellite communication systems. toraytac.comtoraytac.com Their low dielectric loss minimizes the absorption of electromagnetic energy, which would otherwise heat the radome and degrade the signal. researchgate.netvdoc.pub The combination of low electrical loss, high-temperature resistance, and structural strength allows for the design of highly efficient and durable radomes for demanding military and aerospace applications. researchgate.nettoraytac.com

Table 1: Comparative Properties of Materials for Radome Applications This table provides a general comparison of different composite materials used in radome manufacturing, highlighting the superior electrical performance of cyanate ester-based systems.

Material SystemDielectric Constant (Dk)Loss Tangent (Df)Laminate Moisture Absorption
Cyanate Ester / Quartz Fabric 3.13 – 3.360.004 – 0.0130.1% – 0.6% (Lowest)
Low Dielectric Epoxy / Quartz Fabric 3.32 – 3.450.009 – 0.0110.6% – 0.8% (Very Low)
Low Dielectric Epoxy / Glass Fabric > 4.5> 0.0111.2% – 1.6% (Moderate)

Source: Adapted from Toray Advanced Composites data. toraytac.com

Electronic Packaging and Printed Circuit Board Substrates

The electronics industry continually pushes for higher processing speeds, increased density, and greater reliability. The materials used for printed circuit boards (PCBs) and electronic packaging are critical to meeting these demands. googleapis.com Cyanate ester resins are widely used as matrix materials for high-performance PCB laminates and as encapsulants for electronic components due to their excellent electrical properties, dimensional stability at high temperatures (such as during soldering), and strong adhesion to metal conductors. researchgate.netvdoc.pubgoogleapis.com

As signal frequencies in electronic devices increase into the gigahertz range, the dielectric properties of the PCB substrate become a limiting factor for performance. electronics.org A high dielectric constant can slow signal propagation, while a high dissipation factor leads to signal loss and degradation. Therefore, materials with a low Dk and low Df are essential for high-frequency applications. google.comresearchgate.net

Cyanate ester resins and their composites exhibit significantly lower Dk and Df values compared to conventional materials like FR-4 epoxy, making them a preferred substrate for high-speed digital and radio frequency (RF) circuits. vdoc.pubelectronics.org This allows for the design of smaller, faster, and more efficient electronic devices.

Table 2: Dielectric Properties of Various PWB Substrate Materials (at 10 GHz) This table illustrates the superior dielectric performance of cyanate ester blends compared to standard and other high-performance materials used in printed wiring boards (PWB).

Substrate Material TypeDielectric Constant (Dk)Dissipation Factor (Df)
FR-4 Epoxy ~4.5~0.020
Polyimide ~4.2~0.018
BT Blend ~4.1~0.012
Cyanate Ester / Epoxy Blend ~3.8~0.008
Thermosetting PPO/PPE (e.g., with CE) ~3.6~0.006

Source: Data compiled and adapted from industry studies. electronics.org

The trend towards miniaturization in electronics has led to the development of high-density interconnects (HDIs) and multichip modules (MCMs), where multiple integrated circuits are packaged on a single substrate. vdoc.pub These applications require substrate materials with exceptional dimensional stability, low coefficient of thermal expansion (CTE), and superior electrical properties to manage the dense wiring and high data rates. Cyanate ester resins meet these stringent requirements, providing a stable and reliable platform for complex, high-performance semiconductor packages. vdoc.pubgoogle.com Their ability to be processed into thin, uniform layers also makes them suitable for use as thin-film insulation in these advanced electronic devices. vdoc.pub

High-Performance Adhesives and Coatings

The trifunctional cyanate ester, this compound, serves as a critical building block for high-performance thermosetting adhesives and coatings. Upon curing, it forms a densely cross-linked polycyanurate network characterized by rigid, thermally stable triazine rings. This structure imparts a unique combination of properties that are highly sought after in demanding industrial applications, including the aerospace, automotive, and electronics sectors. 3ds.comguidechem.com

Materials formulated with this compound exhibit exceptional thermal stability, high glass transition temperatures (Tg), high modulus, and low moisture absorption. google.com These characteristics make them suitable for use as structural adhesives in environments exposed to elevated temperatures and harsh conditions. In the electronics industry, these resins are utilized for applications such as die attach adhesives and encapsulants for electronic packaging, where maintaining mechanical integrity and electrical insulation at high operating temperatures is paramount. chemicalbook.comgoogleapis.com The low dielectric constant and loss tangent of polycyanurate networks also make them ideal for high-frequency applications.

When used in coatings, this compound-based systems provide excellent protection against heat and corrosive environments. 3dprint.com These protective coatings are valuable for aerospace components and industrial equipment that require long-term durability and resistance to thermal cycling. guidechem.com The formulation can be tailored by blending with other resins or functional additives to optimize properties like toughness and adhesion to specific substrates.

Table 1: Typical Properties of Adhesives & Coatings based on this compound Resin

PropertyTypical Value/CharacteristicSignificance in Adhesives & Coatings
Glass Transition (Tg) > 250 °C (Can approach 400°C for highly cured systems) google.comDefines the maximum service temperature; high Tg ensures mechanical properties are retained at elevated temperatures.
Thermal Stability High, with low weight loss at elevated temperaturesEnsures long-term performance and integrity in high-temperature environments, crucial for aerospace and automotive applications.
Adhesive Strength HighProvides strong, reliable bonds for structural applications.
Modulus HighIndicates high stiffness and resistance to deformation under load.
Moisture Absorption LowEnsures stability of mechanical and electrical properties in humid environments, critical for electronics.
Dielectric Constant Low (< 3.0) Minimizes signal loss and crosstalk in high-frequency electronic circuits.
Cure Time Can be formulated for rapid curing (e.g., ≤ 60 seconds at 180°C) google.comEnables high-throughput manufacturing processes, particularly in electronics assembly.

Potential Applications in Additive Manufacturing and 3D Printing

The unique properties of cyanate esters, particularly their high thermal and mechanical performance, have driven research into their application in additive manufacturing (3D printing). While traditional thermosets like this compound are cured thermally and are not inherently compatible with common photopolymer-based 3D printing methods, innovative "dual-cure" resin systems have been developed to overcome this limitation. google.comgoogle.com

These advanced resins blend cyanate esters with UV-curable monomers, such as acrylates. google.comjustia.com This approach allows for a two-step curing process. First, a three-dimensional "green body" or intermediate part is fabricated using a light-based 3D printing technology like Continuous Liquid Interface Production (CLIP). google.comgoogle.com In this step, the UV-curable components polymerize, solidifying the resin layer-by-layer to create the desired shape. Subsequently, the printed part undergoes a thermal post-curing step. This second stage activates the cyanate ester resin, initiating the trimerization reaction to form the high-strength, thermally stable polycyanurate network that interpenetrates the initial acrylate (B77674) polymer network. acs.org

This dual-cure strategy makes it possible to 3D print parts with the exceptional properties of cyanate ester thermosets. The resulting materials exhibit high glass transition temperatures, excellent mechanical strength, and low dielectric properties, making them suitable for high-performance components in the aerospace, defense, automotive, and microelectronics industries. google.commaterials-science.inforesearchgate.net Applications include manufacturing complex electrical connectors, fluid manifolds, industrial tooling, and other parts that must withstand high temperatures and corrosive environments. 3ds.com3dprintingcenter.net Commercially available cyanate ester resins for 3D printing, such as CE 221, are known for their high heat deflection temperature (around 231°C) and stiffness. xometry.com

Table 2: Research Findings on a Dual-Cure 3D Printing Resin Containing a Cyanate Ester Analog

The following table presents material properties for a 3D printed object fabricated using a dual-cure resin. The formulation is based on 1,1'-bis(4-cyanatophenyl)ethane, a close structural analog of this compound, blended with urethane (B1682113) diacrylate and trimethylolpropane (B17298) triacrylate, and printed via CLIP technology. google.comgoogle.com

Mechanical/Thermal PropertyValue Range
Tensile Modulus 3200–3500 MPa
Ultimate Tensile Strength 100–110 MPa
Elongation at Break 4–5%
Flexural Modulus 3800–4200 MPa
Flexural Strength 150–180 MPa
Glass Transition Temperature (Tg) 200–210 °C
Heat Deflection Temperature (HDT) 198 °C

Theoretical and Computational Approaches to 1,1,1 Tris 4 Cyanatophenyl Ethane Systems

Molecular Modeling of Monomer Reactivity and Polymerization Processes

Molecular modeling is a powerful method for investigating the fundamental aspects of monomer reactivity and the subsequent polymerization process. For cyanate (B1221674) esters such as 1,1,1-Tris(4-cyanatophenyl)ethane, modeling helps in understanding the steric and electronic factors that govern the cyclotrimerization reaction, which forms the stable triazine rings of the polycyanurate network.

Semi-empirical quantum chemical calculations have been employed to quantify the internal rotational barriers of cyanate ester monomers. dtic.mil These calculations focus on the steric hindrance between the bulky phenyl groups, providing insight into the molecule's conformational flexibility and its predisposition to react. dtic.mil For instance, by comparing the rotational steric hindrance in di- and trifunctional cyanate esters, researchers can explore how the monomer's architecture influences its reactivity and the processing characteristics of the resulting resin. dtic.mil

Table 1: Comparison of Monomer Properties for Selected Cyanate Esters This table includes this compound (ESR-255) and related compounds to provide context for molecular modeling studies.

Monomer NameAbbreviationMelting Point (K)Heat of Melting (J/g)Purity (%)
This compoundESR-255388.5 ± 0.372 ± 499.4 ± 0.2
Tris(4-cyanatophenyl)methylsilaneSiCy-3391.3 ± 0.174 ± 299.21 ± 0.04
Bis(4-cyanatophenyl)dimethylsilaneSiMCy338.2 ± 0.193 ± 199.4 ± 0.1

Data sourced from Guenthner et al., 2016. acs.org

Molecular Dynamics Simulations for Cured Network Structure and Properties

Molecular dynamics (MD) simulations are a key computational technique for predicting the structure and properties of the fully cured polycyanurate network formed from this compound. By simulating the atomistic-level movements and interactions over time, MD can model the crosslinking process and the resulting three-dimensional network topology. This allows for the prediction of crucial thermomechanical properties. For example, software like Materials Studio can be used to model the crosslinking density and predict properties such as the elastic modulus and glass transition temperature.

These simulations have been validated against experimental data, showing a good degree of accuracy. For instance, MD simulations of a cured binary blend of cyanate ester and bismaleimide (B1667444) yielded a simulated glass transition temperature of 250°C, which closely matched empirical data obtained from Dynamic Mechanical Thermal Analysis (DMTA). researchgate.net

Prediction of Glass Transition Temperature and Structural Evolution

A primary application of MD simulations is the prediction of the glass transition temperature (Tg), a critical parameter defining the upper service temperature of the thermoset. The simulations achieve this by tracking changes in material properties, such as density, as a function of temperature. The inflection point in the density-temperature curve corresponds to the Tg. researchgate.netresearchgate.net

MD simulations can also elucidate the structural evolution of the network. By analyzing the trajectories of the atoms, researchers can observe the formation of crosslinks and the development of the network architecture. This provides a deeper understanding of how the initial arrangement and functionality of the this compound monomers translate into the final, amorphous, and highly cross-linked network structure. The ability to model the impact of different branch lengths and contents on the glass transition temperature highlights the predictive power of this approach. researchgate.net

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations offer a detailed, electron-level understanding of the chemical reactions involved in the polymerization of this compound. These methods are used to map out reaction pathways, identify transition states, and calculate the energetics of the cyclotrimerization process. nih.gov By calculating the energies of reactants, transition states, and products, quantum chemistry can explain why certain reaction pathways are favored over others. dtic.mil

For cyanate esters, these calculations have been used to investigate the steric interactions that influence melting points and reactivity. dtic.mil For example, a study comparing this compound with its silicon-substituted analog used quantum calculations to understand differences in their melting behavior, which is directly related to the energy required to disrupt the crystal lattice before the reaction can occur. dtic.milacs.org Methods like the Artificial Force Induced Reaction (AFIR) can be used to comprehensively explore reaction pathways from a given starting material, providing a systematic way to predict potential reactions and their outcomes without prior experimental knowledge. nih.govchemrxiv.org

Table 2: Activation Energies for Curing of a Cyanate Ester Blend This data for a binary blend of 2,2-bis(4-cyanatophenyl)propane (90%) and bis(4-maleimidophenyl)methane (10%) illustrates the type of kinetic data that can be derived and compared with computational models.

MethodActivation Energy (kJ/mol)
Ozawa107 - 112
Kissinger107 - 112

Data sourced from Howlin et al., 2016. researchgate.net

Application of Artificial Intelligence and Machine Learning for Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools for accelerating materials discovery and property prediction. arxiv.orgnih.gov For complex systems like the polycyanurate networks derived from this compound, AI and ML models can be trained on existing experimental and computational data to predict material properties with high speed and accuracy. arxiv.org

These advanced computational methods can identify intricate structure-property relationships that may not be obvious from traditional analysis. nih.gov For example, a machine learning model could be trained on a dataset of different cyanate ester monomers and their resulting polymer properties (e.g., Tg, dielectric constant, mechanical strength). The model could then predict the properties of a new polymer based solely on the chemical structure of a novel monomer like this compound or its derivatives. arxiv.org Techniques like transformer language models, originally developed for natural language processing, are now being adapted to interpret human-readable text descriptions of crystal structures to predict material properties, outperforming some conventional graph-based models. nih.gov This approach makes accurate property prediction more accessible and can guide the design of new high-performance materials. nih.gov

Conclusions and Future Research Directions

Summary of Key Academic Contributions and Findings for 1,1,1-Tris(4-cyanatophenyl)ethane

This compound is a trifunctional cyanate (B1221674) ester monomer that has been a subject of significant academic and industrial research, primarily for its ability to form highly cross-linked, thermally stable polycyanurate networks. googleapis.comdtic.mil A key contribution has been the detailed characterization of its physical and thermodynamic properties, which are crucial for its application in high-performance materials. acs.org

Originally synthesized by Hi-Tek Polymers and known by the trade name ESR-255, this compound has a reported melting point of 388.5 ± 0.3 K, a heat of melting of 72 ± 4 J/g, and a purity of 99.4 ± 0.2%. acs.org Its molecular structure has been elucidated through techniques such as single crystal X-ray diffraction, providing a fundamental understanding of its solid-state conformation. acs.orgresearchgate.netdtic.milresearchgate.net

A pivotal area of academic inquiry has been the comparative analysis of this compound with its silicon-containing analogue, tris(4-cyanatophenyl)methylsilane (SiCy-3). acs.org Research has shown that substituting the central carbon atom with silicon results in only a minor increase in the melting point (1.5 ± 0.3 K) and no significant alterations to the enthalpy and entropy of melting. acs.orgdtic.milresearchgate.net This finding is a significant contribution to the field of organic crystal engineering, offering insights into how subtle structural modifications influence the melting characteristics of thermosetting monomers. acs.orgresearchgate.net These studies help in the rational design of new monomers with optimized processing properties. acs.orgresearchgate.net

The trifunctional nature of this compound allows it to create polymers with a higher crosslink density compared to more common bifunctional cyanate esters. dtic.mil This increased crosslink density has been shown to positively influence key properties of the resulting polycyanurate, such as raising the glass transition temperature (Tg) and improving moisture resistance. dtic.mil

Table 1: Thermodynamic Properties of this compound and Related Compounds

Compound NameAbbreviationMelting Point (K)Heat of Melting (J/g)Reference
This compoundESR-255388.5 ± 0.372 ± 4 acs.org
Tris(4-cyanatophenyl)methylsilaneSiCy-3391.3 ± 0.174 ± 2 acs.org
2,2-Bis(4-cyanatophenyl)propaneBADCy356.0 ± 0.2100 ± 9 acs.org
Bis(4-cyanatophenyl)dimethylsilaneSiMCy338.2 ± 0.193 ± 1 acs.org
1,1-Bis(4-cyanatophenyl)ethaneLECy302.15Not specified mdpi.com

Identification of Unresolved Scientific Challenges and Research Gaps

Despite the advancements in understanding this compound, several scientific challenges and research gaps remain. A primary challenge, common to many high-performance cyanate esters, is the high cost of production and processing. coherentmarketinsights.com Developing more economical synthesis routes for the tris(4-hydroxyphenyl)ethane precursor and subsequent cyanation would significantly broaden its application range.

While its crystal structure is known, a deeper understanding of the relationship between molecular motion in the liquid (melt) state and the thermodynamics of melting is still an area of active research. acs.orgresearchgate.net Predicting and controlling these properties remains a challenge and is crucial for optimizing melt processing techniques like resin transfer molding. mdpi.com Furthermore, the fundamental aspects of curing kinetics and reaction modeling for cyanate esters, in general, continue to attract research interest as new hypotheses emerge. researchgate.net

Another significant research gap is in the area of polymer blends and composites. While it is known that blending cyanate esters with other polymers like epoxies can yield materials with desirable properties, the specific reaction mechanisms can be complex and are not fully understood. researchgate.net For this compound, detailed studies on its interaction and curing behavior in hybrid systems, particularly with advanced thermoplastics and other thermosets, are needed to unlock new material capabilities.

Finally, the late-stage functionalization of the this compound molecule itself presents a challenge. acs.orgacs.org Developing methods for selective C-H bond activation and functionalization could lead to novel monomers with tailored properties without altering the core cyanate functionality, but this remains a difficult synthetic problem. acs.orgacs.org

Emerging Trends and Novel Directions in Cyanate Ester Chemistry and Materials Science

The broader field of cyanate ester chemistry is continuously evolving, with several emerging trends pointing towards the future of materials science. While the synthesis of entirely new monomers has somewhat slowed, the focus has shifted towards creating novel formulations and optimizing processing techniques. researchgate.netgminsights.com

Key trends include:

Hybrid Materials: There is extensive research into blending cyanate esters with other polymers, such as epoxies, bismaleimides, and high-performance thermoplastics. researchgate.net The goal is to create materials that combine the high-temperature performance and low dielectric properties of cyanate esters with improved toughness, flexibility, or lower cost. coherentmarketinsights.comresearchgate.net The development of interpenetrating polymer networks (IPNs) is a particularly promising direction. researchgate.net

Sustainable and Green Chemistry: A growing trend is the focus on developing more environmentally friendly production processes and sourcing raw materials from renewable resources. gminsights.com Research into creating high-performance thermosets from natural products is an example of this novel direction. researchgate.net

Advanced Processing: The integration of cyanate esters into advanced manufacturing processes like 3D printing (additive manufacturing) is a significant emerging trend. coherentmarketinsights.com This requires the development of resins with specific rheological properties, such as low viscosity and high reactivity, to be suitable for these techniques. coherentmarketinsights.com

Low-Temperature Curing: High curing temperatures increase processing costs and can limit applications. Consequently, there is a strong drive to develop novel cyanate ester systems and catalyst packages that allow for curing at lower temperatures (e.g., below 180°C) without sacrificing the final properties of the polymer network. coherentmarketinsights.com

Application-Specific Formulations: Manufacturers are increasingly developing formulations tailored for specific high-tech sectors. gminsights.com This involves fine-tuning the resin chemistry to meet the stringent requirements of the aerospace, automotive, and electronics industries, such as enhanced thermal oxidation resistance or specific dielectric constants. gminsights.comresearchgate.net

Prospects for Advanced Materials Development and Novel Applications

The unique properties of this compound, particularly its ability to form a high-density cross-linked network, position it as a critical component for future advanced materials. Its prospects are closely tied to the demand for lightweight, high-performance materials in cutting-edge industries. coherentmarketinsights.comresearchgate.net

Aerospace and Defense: As a trifunctional monomer, it is an excellent candidate for fabricating structural composites for spacecraft, missiles, and next-generation aircraft components that demand exceptional thermal stability, low moisture absorption, and high structural integrity. dtic.milstratviewresearch.com Its low dielectric properties also make it suitable for radomes and other radar-transparent structures. researchgate.net

Electronics and Telecommunications: The push for 5G technology and beyond requires materials for printed circuit boards (PCBs) and microelectronic packaging that have ultra-low dielectric loss and high thermal stability. coherentmarketinsights.comresearchgate.net The polycyanurate network derived from this compound is well-suited for these high-frequency applications. researchgate.net

Advanced Composites and Adhesives: The high glass transition temperature and superior mechanical properties of its polymers make it a valuable resin for advanced carbon-fiber-reinforced polymers (CFRPs) and structural adhesives that must perform under extreme conditions. mdpi.comcoherentmarketinsights.com

Hybrid Polymer Systems: The future will likely see this compound used increasingly in combination with other resins. For example, incorporating it into toughened thermoplastic matrices or co-curing it with flexible epoxy resins could lead to a new class of materials with a tailored balance of stiffness, toughness, and thermal performance, suitable for automotive and renewable energy applications. researchgate.netlucintel.com

Q & A

Q. What are the established synthetic routes for 1,1,1-Tris(4-cyanatophenyl)ethane, and what are the critical reaction parameters?

Methodological Answer: The compound is synthesized via cyanation of its hydroxyl precursor, 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), using cyanogen bromide (CNBr) in a basic aqueous medium. Key conditions include:

  • pH control (8–10) to stabilize the cyanate intermediate.
  • Low temperature (0–5°C) to minimize side reactions (e.g., hydrolysis of cyanate groups).
  • Purification via recrystallization from acetone/water mixtures to achieve >95% purity. Characterization by FTIR (OCN stretch at ~2250 cm⁻¹) and NMR confirms successful substitution .

Q. What analytical techniques are essential for validating the structure and purity of this compound?

Methodological Answer:

  • HPLC-UV (λ = 254 nm) for purity assessment, with retention time compared to standards.
  • 1H/13C NMR : Aromatic protons appear at δ 7.2–7.5 ppm; cyanate carbons resonate at δ 120–125 ppm.
  • FTIR : Asymmetric OCN stretching (~2250 cm⁻¹) confirms functionalization.
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 349.3 (calculated for C₂₀H₁₈N₃O₃) .

Q. How does this compound function as a cross-linker in polymer chemistry?

Methodological Answer: The cyanate groups undergo thermal trimerization (180–250°C) to form triazine networks, enhancing polymer thermomechanical properties. For polycarbonates:

  • Optimal loading : 2–5 wt% improves melt viscosity by 30–50% (rheometry data).
  • Post-curing : At 180°C under nitrogen for 2 hours maximizes cross-link density, raising decomposition onset (TGA: Td from 300°C to 340°C) .

Advanced Research Questions

Q. How can conflicting spectroscopic data on cyanate group incorporation be resolved?

Methodological Answer: Discrepancies between NMR and FTIR results may arise from incomplete substitution or hydrolysis. Strategies include:

  • Quantitative 13C NMR : Integrate cyanate (~125 ppm) vs. residual hydroxyl (~150 ppm) signals.
  • XPS analysis : Validate nitrogen content (N1s peak at ~400 eV for OCN groups).
  • Kinetic monitoring : Track reaction progress via in-situ FTIR to optimize reaction time .

Q. What strategies improve the thermal stability of cyanate-based networks in high-temperature applications?

Methodological Answer:

  • Co-curing agents : Add 1–2 wt% metal catalysts (e.g., ZnCl₂) to lower trimerization temperature (DSC: peak at 220°C vs. 250°C uncatalyzed).
  • Hybrid systems : Blend with epoxy resins to form interpenetrating networks (DMA: 20% increase in storage modulus at 200°C).
  • Post-curing protocols : Stepwise heating (150°C → 200°C → 250°C) minimizes thermal degradation .

Q. How does computational modeling aid in predicting the reactivity of this compound in polymerization?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict:

  • Electron-withdrawing effects : Cyanate groups reduce electron density on aromatic rings, lowering susceptibility to electrophilic attack.
  • Activation energy : Trimerization requires ~120 kJ/mol, aligning with experimental DSC data.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing energy barriers by 15–20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.